molecular formula C10H10S B8509278 3-Methyl-1-prop-2-ynylthiobenzene

3-Methyl-1-prop-2-ynylthiobenzene

Cat. No. B8509278
M. Wt: 162.25 g/mol
InChI Key: HPBWEGYTQZGKLD-UHFFFAOYSA-N
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Patent
US06884896B2

Procedure details

A condenser, an internal thermometer, a mechanical stirrer and a dropping funnel were attached to a 5-L three-neck flask. Into the flask, were introduced 673 g of potassium carbonate and 1500 mL of methyl ethyl ketone. Into the dropping funnel, were introduced 500 g of m-toluenethiol and 200 mL of methyl ethyl ketone. Both were dropped in 10 minutes. The resulting mixture was intactly stirred at room temperature for 1 hour. The internal temperature was raised to 28° C. The three-neck flask was dipped in a water bath. Into the dropping funnel, were introduced 333 mL of propargyl bromide and 300 mL of methyl ethyl ketone. The dropping was then started. The dropping was carried out for 20 minutes while maintaining the internal temperature at about 55 to 65° C. by controlling the dropping. The stirring was intactly carried out under the water bath for 50 minutes. The resulting suspension of the reaction system was then directly filtered through a Buchner funnel, and the vessel and solids were washed with 900 mL of ethyl acetate. The obtained filtrate was subsequently vacuum concentrated. Further, 1500 mL of ethyl acetate, 2 L of water and 100 mL of 1 N HCl were added to separate an organic layer from an aqueous layer. The aqueous layer was extracted with 500 mL of ethyl acetate twice. The extract was washed with 1000 mL of a saturated brine twice and dried over anhydrous magnesium sulfate. After filtration, the filtrate was concentrated to provide 601.14 g of a crude substance (yield 92%, purity 88%). Only 300 g of the crude substance was distilled to obtain 239.68 g of 3-methyl-1-prop-2-ynylthiobenzene at 100 to 102° C./7 mmHg (recovery ratio 80%, purity>98%).
Quantity
673 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
333 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[CH2:7]([C:9](C)=O)[CH3:8].[C:12]1([CH3:19])[CH:17]=[CH:16][CH:15]=[C:14]([SH:18])[CH:13]=1.C(Br)C#C>O>[CH3:19][C:12]1[CH:13]=[C:14]([S:18][CH2:9][C:7]#[CH:8])[CH:15]=[CH:16][CH:17]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
673 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1500 mL
Type
reactant
Smiles
C(C)C(=O)C
Step Two
Name
Quantity
500 g
Type
reactant
Smiles
C1(=CC(=CC=C1)S)C
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)C(=O)C
Step Three
Name
Quantity
333 mL
Type
reactant
Smiles
C(C#C)Br
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)C(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was intactly stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A condenser, an internal thermometer, a mechanical stirrer and a dropping funnel were attached to a 5-L three-neck flask
ADDITION
Type
ADDITION
Details
Both were dropped in 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
The internal temperature was raised to 28° C
CUSTOM
Type
CUSTOM
Details
The three-neck flask was dipped in a water bath
WAIT
Type
WAIT
Details
The dropping was carried out for 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the internal temperature at about 55 to 65° C.
ADDITION
Type
ADDITION
Details
The resulting suspension of the reaction system
FILTRATION
Type
FILTRATION
Details
was then directly filtered through a Buchner funnel
WASH
Type
WASH
Details
the vessel and solids were washed with 900 mL of ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
Further, 1500 mL of ethyl acetate, 2 L of water and 100 mL of 1 N HCl were added
CUSTOM
Type
CUSTOM
Details
to separate an organic layer from an aqueous layer
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with 500 mL of ethyl acetate twice
WASH
Type
WASH
Details
The extract was washed with 1000 mL of a saturated brine twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to provide 601.14 g of a crude substance (yield 92%, purity 88%)
DISTILLATION
Type
DISTILLATION
Details
Only 300 g of the crude substance was distilled

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC=1C=C(C=CC1)SCC#C
Measurements
Type Value Analysis
AMOUNT: MASS 239.68 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.